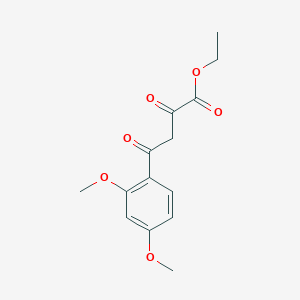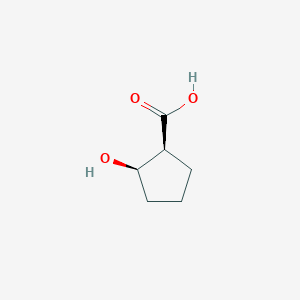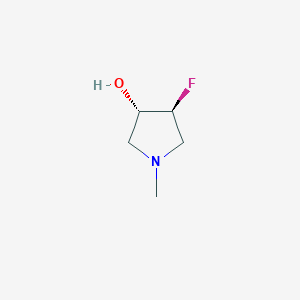
(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone, also known as BFCPM, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. BFCPM has been found to have interesting biochemical and physiological effects, and its synthesis method is relatively simple.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone has been studied for its potential applications in a variety of scientific fields. It has been used as a ligand in coordination chemistry, as a reagent for organic synthesis, and as a catalyst for organic reactions. It has also been studied for its potential applications in the fields of biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is thought to act as an agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of insulin secretion.
Biochemical and Physiological Effects
(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone has been found to have a number of biochemical and physiological effects. In animal models, it has been found to reduce the levels of glucose in the blood, suggesting that it may be useful in the treatment of diabetes. Additionally, it has been found to increase the activity of the enzyme acetylcholinesterase, suggesting that it may be useful in the treatment of Alzheimer’s disease. It has also been found to act as an agonist of the G-protein coupled receptor GPR40, suggesting that it may be useful in the treatment of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone in lab experiments is that it is relatively easy to synthesize, making it an ideal compound for use in a variety of scientific fields. Additionally, it has a number of potential applications, making it a useful compound for research. However, there are some limitations to its use in lab experiments. For example, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain contexts. Additionally, it is not yet known if (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone has any toxic effects, making it important to exercise caution when using it in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research into (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone. One potential direction is to further investigate its mechanism of action, as this will help to better understand its effects and potential applications. Additionally, further research into its potential toxic effects is needed, as this will help to ensure its safe use in experiments. Additionally, further research into its potential applications in the fields of biochemistry, pharmacology, and materials science is needed, as this will help to identify potential new uses for the compound. Finally, further research into its potential use in the treatment of diabetes, Alzheimer’s disease, and obesity is needed, as this could lead to new treatments for these conditions.
Synthesemethoden
The synthesis of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is relatively straightforward and can be achieved through a number of methods. The most commonly used method is the reaction of 2-chloropyridine with 5-bromo-2-fluorobenzaldehyde, which is then followed by a reaction with methanol. This reaction is typically carried out in anhydrous conditions and at a temperature of between 0-50°C. The final product is a white solid which is then purified using recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
(3-bromo-5-fluorophenyl)-(5-chloropyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClFNO/c13-8-3-7(4-10(15)5-8)12(17)11-2-1-9(14)6-16-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQBGCTVAZAETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)C2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B6306805.png)








![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)

